Sulfo-ara-F-NMN (CZ-48): A Technical Guide to a Dual-Function Molecular Probe
Sulfo-ara-F-NMN (CZ-48): A Technical Guide to a Dual-Function Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfo-ara-F-NMN, also known as CZ-48, is a synthetic, cell-permeant mimetic of nicotinamide mononucleotide (NMN). This molecule serves as a potent and selective chemical tool for investigating cellular NAD+ metabolism and signaling pathways. It possesses a unique dual functionality, acting as a selective activator of Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1 (SARM1) and as an inhibitor of the cell surface ectoenzyme CD38. Activation of SARM1 by Sulfo-ara-F-NMN triggers a cascade of events including the production of cyclic ADP-ribose (cADPR), depletion of cellular NAD+ and ATP, ultimately leading to non-apoptotic cell death. This technical guide provides a comprehensive overview of Sulfo-ara-F-NMN, its mechanism of action, experimental applications, and relevant protocols.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling enzymes, including sirtuins, PARPs, and NAD+ glycohydrolases like CD38 and SARM1. The dysregulation of NAD+ homeostasis is implicated in a wide range of pathological conditions, including neurodegenerative diseases, metabolic disorders, and cancer. Sulfo-ara-F-NMN has emerged as a valuable research tool to dissect the complex roles of SARM1 and CD38 in these processes. Its cell permeability allows for the direct interrogation of these targets in cellular and in vivo models.
Physicochemical Properties
| Property | Value |
| Systematic Name | 3-Carbamoyl-1-{2-deoxy-2-fluoro-5-O-[hydroxy(oxido)phosphorothioyl]-β-D-arabinofuranosyl}pyridinium |
| Synonyms | CZ-48, Sulfo-ara-F-NMN |
| Molecular Formula | C₁₁H₁₄FN₂O₆PS |
| Molecular Weight | 352.28 g/mol |
| CAS Number | 1374663-29-2 |
Mechanism of Action
Sulfo-ara-F-NMN exhibits a distinct dual-action mechanism targeting two key enzymes involved in NAD+ metabolism:
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SARM1 Activation: As a structural mimetic of NMN, Sulfo-ara-F-NMN binds to the auto-inhibitory ARM domain of SARM1. This binding induces a conformational change that relieves the auto-inhibition, leading to the activation of SARM1's intrinsic NADase activity. Activated SARM1 catalyzes the conversion of NAD+ to cADPR, a potent second messenger involved in calcium signaling. The rapid consumption of NAD+ by activated SARM1 leads to a cellular energy crisis, characterized by the depletion of both NAD+ and ATP, which culminates in non-apoptotic cell death.
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CD38 Inhibition: Sulfo-ara-F-NMN also functions as an inhibitor of CD38, an ectoenzyme that hydrolyzes NAD+ to ADP-ribose and also produces cADPR. The inhibitory activity of Sulfo-ara-F-NMN on CD38 helps to isolate the effects of SARM1 activation in experimental systems where both enzymes are present.
Quantitative Data
The following tables summarize the key quantitative parameters associated with the activity of Sulfo-ara-F-NMN.
Table 1: Inhibitory Activity against CD38
| Parameter | Value | Reference |
| IC₅₀ | ~10 µM | [1][2][3][4] |
Table 2: Effects on Cellular Metabolites and Viability in SARM1-Overexpressing HEK293T Cells
| Treatment | cADPR Level (relative to control) | NAD+ Level (relative to control) | ATP Level (relative to control) | Non-apoptotic Cell Death (%) | Reference |
| Sulfo-ara-F-NMN | Increased | Depleted | Depleted | Increased |
Note: Specific fold-changes and percentage increases/decreases can be found in the primary literature and may vary depending on the experimental conditions.
Signaling Pathway
The activation of SARM1 by Sulfo-ara-F-NMN initiates a well-defined signaling cascade leading to cellular demise.
Caption: Signaling pathway of Sulfo-ara-F-NMN-induced SARM1 activation.
Experimental Protocols
The following are detailed methodologies for key experiments involving Sulfo-ara-F-NMN.
SARM1 Activity Assay (In Vitro)
This protocol is adapted from commercially available SARM1 fluorogenic assay kits.
Materials:
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Recombinant human SARM1 enzyme
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Sulfo-ara-F-NMN (CZ-48)
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N6-etheno-NAD (ε-NAD) as a substrate
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SARM1 assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 1 mM DTT)
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96-well black microplate
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Fluorescence microplate reader (Excitation: 300 nm, Emission: 410 nm)
Procedure:
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Prepare a stock solution of Sulfo-ara-F-NMN in an appropriate solvent (e.g., DMSO).
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Prepare serial dilutions of Sulfo-ara-F-NMN in SARM1 assay buffer to achieve the desired final concentrations.
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In a 96-well plate, add the diluted Sulfo-ara-F-NMN solutions.
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Add the recombinant SARM1 enzyme to each well containing Sulfo-ara-F-NMN and incubate for 15-30 minutes at room temperature to allow for binding and activation.
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Initiate the reaction by adding the ε-NAD substrate to each well.
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Immediately measure the fluorescence in kinetic mode for at least 30 minutes at 37°C.
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The rate of increase in fluorescence is proportional to the SARM1 NADase activity.
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Calculate the EC₅₀ value for SARM1 activation by plotting the reaction rates against the log of Sulfo-ara-F-NMN concentrations.
CD38 Inhibition Assay (In Vitro)
This protocol is based on measuring the glycohydrolase activity of CD38.
Materials:
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Recombinant human CD38 enzyme
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Sulfo-ara-F-NMN (CZ-48)
-
N6-etheno-NAD (ε-NAD) as a substrate
-
CD38 assay buffer (e.g., 50 mM Tris-HCl pH 7.4)
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96-well black microplate
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Fluorescence microplate reader (Excitation: 300 nm, Emission: 410 nm)
Procedure:
-
Prepare a stock solution of Sulfo-ara-F-NMN in DMSO.
-
Prepare serial dilutions of Sulfo-ara-F-NMN in CD38 assay buffer.
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Add the diluted Sulfo-ara-F-NMN solutions to the wells of a 96-well plate.
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Add the recombinant CD38 enzyme to each well and incubate for 15-30 minutes at 37°C.
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Initiate the reaction by adding the ε-NAD substrate.
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Measure the fluorescence in kinetic mode for 30-60 minutes at 37°C.
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The rate of fluorescence increase is proportional to CD38 activity.
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Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of Sulfo-ara-F-NMN concentrations.
Measurement of Cellular cADPR, NAD+, and ATP
Materials:
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Cell line of interest (e.g., HEK293T overexpressing SARM1)
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Sulfo-ara-F-NMN (CZ-48)
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Cell culture reagents
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Reagents for cell lysis (e.g., perchloric acid or methanol)
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Commercially available kits for cADPR, NAD+/NADH, and ATP quantification (e.g., cycling assays or luminescence-based assays)
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Plate reader (colorimetric, fluorometric, or luminometric as required by the kits)
Procedure:
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Plate cells at an appropriate density and allow them to adhere overnight.
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Treat the cells with various concentrations of Sulfo-ara-F-NMN for the desired time points (e.g., 4, 8, 16 hours).
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After treatment, wash the cells with ice-cold PBS.
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Lyse the cells using a method compatible with the downstream quantification assays (e.g., acid extraction for NAD+ and cADPR, specific lysis buffer for ATP).
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Neutralize the lysates if acid extraction was used.
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Perform the cADPR, NAD+/NADH, and ATP assays according to the manufacturer's instructions.
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Normalize the results to the protein concentration of each sample.
Non-Apoptotic Cell Death Assay (Annexin V/Propidium Iodide Staining)
Materials:
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Cell line of interest
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Sulfo-ara-F-NMN (CZ-48)
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Annexin V-FITC and Propidium Iodide (PI) staining kit
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1X Annexin V binding buffer
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Flow cytometer
Procedure:
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Seed cells and treat with Sulfo-ara-F-NMN as described above.
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Harvest both adherent and floating cells.
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Wash the cells twice with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
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Transfer 100 µL of the cell suspension to a flow cytometry tube.
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Add 5 µL of Annexin V-FITC and 5 µL of PI.
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Gently vortex and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Annexin V binding buffer to each tube.
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Analyze the cells by flow cytometry within one hour.
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Differentiate cell populations: Live cells (Annexin V-, PI-), Early apoptotic cells (Annexin V+, PI-), and Late apoptotic/necrotic/non-apoptotic dead cells (Annexin V+, PI+).
Experimental Workflow Visualization
Caption: A typical experimental workflow for studying Sulfo-ara-F-NMN effects.
Synthesis and Availability
Sulfo-ara-F-NMN is a custom-synthesized molecule and is not a naturally occurring compound. Its synthesis involves specialized chemical procedures. It is commercially available from several suppliers as a research chemical. Due to the proprietary nature of its synthesis, detailed protocols are not publicly available.
Conclusion
Sulfo-ara-F-NMN (CZ-48) is an indispensable tool for researchers investigating the roles of SARM1 and CD38 in cellular physiology and pathology. Its ability to selectively activate SARM1 and inhibit CD38 provides a unique advantage in dissecting the downstream consequences of SARM1-mediated NAD+ depletion. The detailed protocols and data presented in this guide are intended to facilitate the effective use of Sulfo-ara-F-NMN in research and drug discovery endeavors, ultimately contributing to a better understanding of NAD+ signaling in health and disease.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. abcam.com [abcam.com]
- 4. [PDF] Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. | Semantic Scholar [semanticscholar.org]
